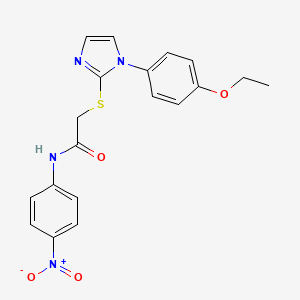

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-2-27-17-9-7-15(8-10-17)22-12-11-20-19(22)28-13-18(24)21-14-3-5-16(6-4-14)23(25)26/h3-12H,2,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQBNSUMAXSHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves a multi-step process:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Attachment of the Ethoxyphenyl and Nitrophenyl Groups: The ethoxyphenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, where the imidazole derivative reacts with ethoxyphenyl halide and nitrophenyl halide, respectively.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for therapeutic applications. The following sections summarize its potential uses based on existing studies.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess significant antimicrobial properties. Similar compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Cytotoxicity Against Cancer Cells

Investigations into the cytotoxic effects of this compound indicate promising results against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. IC50 values have been observed in the range of 10 to 30 µM for certain cancer types.

Enzyme Inhibition

The imidazole ring's ability to coordinate with metal ions suggests potential inhibition of enzymes critical in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study assessed the anticancer properties of this compound in vitro, demonstrating significant cytotoxicity against breast and lung cancer cell lines. Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways and inhibition of cell cycle progression.

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of this compound against a panel of kinases. Results demonstrated selective inhibition of kinases associated with tumorigenesis while sparing others, suggesting a favorable safety profile for further development.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus with MIC ~256 µg/mL |

| Cytotoxicity | Selective cytotoxicity towards cancer cells (IC50: 10-30 µM) |

| Enzyme Inhibition | Potential inhibition of acetylcholinesterase and other critical enzymes |

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is largely dependent on its interaction with biological targets. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity. The nitrophenyl group may contribute to the compound’s ability to interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

- 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

- 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

The presence of the ethoxy group in 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide distinguishes it from similar compounds. This ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique properties and applications.

Biological Activity

The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.5 g/mol. The structure includes an imidazole ring, a thioether linkage, and an acetamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂S |

| Molecular Weight | 385.5 g/mol |

| Functional Groups | Imidazole, Thioether, Acetamide |

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives with imidazole and thioether functionalities have shown efficacy against various bacterial strains. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for related compounds, indicating strong antibacterial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

The compound is also being investigated for its potential as an anti-inflammatory agent. Its ability to inhibit the NLRP3 inflammasome suggests a role in treating inflammatory diseases such as rheumatoid arthritis. The unique combination of thioether and imidazole groups may enhance selectivity and potency compared to other anti-inflammatory agents .

The proposed mechanism involves interaction with specific molecular targets through the imidazole ring, which can coordinate with metal ions in enzyme active sites. This interaction may inhibit enzymatic activity, leading to reduced inflammation or microbial growth .

Study 1: Synthesis and Evaluation

In a study examining imidazole thioacetanilides, researchers synthesized several derivatives and evaluated their biological activities. The findings indicated that compounds with similar structures exhibited broad-spectrum activities, including anti-inflammatory and antibacterial effects .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the phenyl ring significantly influenced biological activity. Electron-donating groups at specific positions enhanced the efficacy of the compound against cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the imidazole-thiol intermediate can react with 2-chloro-N-(4-nitrophenyl)acetamide under reflux with potassium carbonate in a polar aprotic solvent (e.g., DMF or acetic acid) to form the thioether linkage . Key factors include:

Q. How can researchers characterize the structural integrity of this compound?

A combination of analytical techniques is critical:

- NMR spectroscopy : Confirms the presence of the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃), nitrophenyl (δ 8.1–8.3 ppm aromatic protons), and thioacetamide groups .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves bond angles and torsion angles, particularly for the nitro group’s orientation relative to the aromatic ring .

Q. What in vitro biological assays are typically employed to evaluate its pharmacological potential?

Thiazole/imidazole-acetamide derivatives are screened for:

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : COX-1/2 inhibition studies via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can conflicting data regarding biological activity be systematically resolved?

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

- Dose-response curves : Validate IC₅₀ values across multiple concentrations .

- Isosteric replacements : Compare analogs (e.g., replacing the 4-nitrophenyl group with 4-fluorophenyl) to isolate pharmacophores .

- Solubility optimization : Use DMSO or PEG-400 to mitigate false negatives in cell-based assays .

Q. What strategies optimize the synthetic pathway for scalability and functional group compatibility?

Advanced approaches include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

- Catalytic systems : Palladium or copper catalysts enhance regioselectivity in imidazole functionalization .

- Green chemistry : Replace acetic acid with ionic liquids to improve recyclability .

Q. What computational methods elucidate its interactions with biological targets?

- Molecular docking : Predict binding affinities to enzymes (e.g., COX-2) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with antimicrobial activity .

- DFT calculations : Analyze charge distribution in the thioacetamide group to explain reactivity trends .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data?

- Tautomeric equilibria : The imidazole-thione/thiol tautomerism may shift NMR signals; use deuterated solvents (DMSO-d₆) to stabilize the dominant form .

- Crystallographic validation : Compare experimental XRD bond lengths (e.g., C–S at 1.75–1.82 Å) with computational models .

Methodological Tables

| Analytical Technique | Critical Parameters |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2–8.4 ppm (nitrophenyl) |

| HRMS (ESI+) | [M+H]⁺ calc. for C₁₉H₁₇N₄O₃S: 389.1012 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.